UK 356618

MMP-3 selectivity broad-spectrum MMP inhibitor Batimastat comparison

UK 356618 is the definitive MMP-3 (stromelysin-1) inhibitor for unambiguous target deconvolution. Its >140-fold selectivity window over MMP-1, -2, -9, and -14 eliminates the confounding cross-inhibition inherent to broad-spectrum agents like Batimastat. Validated in rodent stroke models (15 mg/kg IV, reduced hemorrhagic transformation) and SCLC migration assays (73 nM blocks IL-6/TNF-α pathways). Supplied ≥98% pure (HPLC), DMSO-soluble (≥25 mg/mL), and sold under Pfizer license exclusively for laboratory research.

Molecular Formula C34H43N3O4
Molecular Weight 557.7 g/mol
CAS No. 230961-08-7
Cat. No. B1683371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK 356618
CAS230961-08-7
SynonymsUK-356618, UK356618, UK356618
Molecular FormulaC34H43N3O4
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
InChIInChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)/t24-,28-,31-/m1/s1
InChIKeyJJHRUUKMPWUYIB-HVOSOHGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UK 356618 (CAS 230961-08-7) as a High-Selectivity MMP-3 Inhibitor for Matrix Metalloproteinase Research


UK 356618 (Compound 4j) is a succinyl hydroxamate-based small molecule inhibitor of matrix metalloproteinase-3 (MMP-3, stromelysin-1) with a molecular weight of 557.72 and formula C34H43N3O4 . Originally developed by Pfizer Global Research and Development, the compound exhibits an IC50 of 5.9 nM against recombinant human MMP-3 in fluorometric enzymatic assays [1]. UK 356618 is sold for research purposes under license from Pfizer and is intended solely for laboratory use . Its chemical structure features optimized P1' and P3' substituents that confer MMP-3 selectivity, with the methyl group at the P1' position identified as optimal for both potency and selectivity [1]. The compound is supplied as a solid with ≥95% purity (HPLC) and is soluble in DMSO to at least 25 mg/mL, enabling routine preparation of stock solutions for in vitro and in vivo applications .

Why Broad-Spectrum MMP Inhibitors Cannot Substitute for UK 356618 in MMP-3-Specific Investigations


The MMP family comprises over 20 structurally related zinc-dependent endopeptidases with overlapping substrate specificities, making target deconvolution exceptionally challenging without highly selective tool compounds [1]. Broad-spectrum MMP inhibitors such as Batimastat (BB-94) inhibit MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13 with IC50 values all within the 1-20 nM range, effectively ablating activity across multiple MMP subtypes simultaneously . In contrast, UK 356618 exhibits a >140-fold selectivity window against MMP-1, MMP-2, MMP-9, and MMP-14, and approximately 12-fold selectivity against the closely related MMP-13 [1]. This differential selectivity profile is critical because MMP-3 (stromelysin-1) plays distinct pathological roles in rheumatoid arthritis progression, tumor metastasis, and stroke-related hemorrhagic transformation that differ fundamentally from the functions of gelatinases (MMP-2/MMP-9) and collagenases (MMP-1/MMP-13) [2]. Substituting a broad-spectrum inhibitor for UK 356618 would therefore confound experimental interpretation by simultaneously inhibiting multiple MMP family members with distinct biological functions, precluding attribution of observed phenotypes specifically to MMP-3.

Quantitative Differentiation of UK 356618 Versus MMP-3 Inhibitor Alternatives and Broad-Spectrum Comparators


UK 356618 vs. Batimastat: Selectivity Window Comparison for MMP-3 Over Off-Target MMPs

UK 356618 demonstrates 5.9 nM potency against MMP-3 with a defined selectivity window of >140-fold versus MMP-1 (51,000 nM), MMP-2 (1,790 nM), MMP-9 (840 nM), and MMP-14 (1,900 nM), and approximately 12-fold selectivity versus MMP-13 (73 nM) . In contrast, the prototypical broad-spectrum MMP inhibitor Batimastat (BB-94) inhibits MMP-3 with an IC50 of 20 nM while simultaneously inhibiting MMP-1, MMP-2, MMP-9, and MMP-7 with IC50 values of 3 nM, 4 nM, 4 nM, and 6 nM respectively—a selectivity ratio of less than 7-fold across the entire panel . This represents a fundamental difference in inhibitor class: UK 356618 provides a >20-fold larger selectivity window for discriminating MMP-3 activity from off-target MMP effects compared to Batimastat in the same assay class.

MMP-3 selectivity broad-spectrum MMP inhibitor Batimastat comparison target deconvolution

UK 356618 vs. UK-370106: Comparative MMP-3 Potency and Selectivity Trade-Off Analysis

Among Pfizer-derived selective MMP-3 inhibitors, UK 356618 (IC50 = 5.9 nM) demonstrates approximately 4-fold higher potency against MMP-3 compared to UK-370106 (IC50 = 23 nM) [1][2]. However, these compounds present a critical selectivity trade-off: UK-370106 exhibits >1200-fold selectivity over MMP-1, MMP-2, MMP-9, and MMP-14, representing approximately 8.6-fold higher selectivity than UK 356618's >140-fold window for the same off-targets [1][2]. Additionally, UK-370106 potently inhibits MMP-12 (IC50 = 42 nM), whereas UK 356618 shows minimal activity against MMP-12 [2]. For experimental systems where absolute discrimination from gelatinases (MMP-2/MMP-9) is paramount and some reduction in MMP-3 potency is acceptable, UK-370106 may offer advantages [2]. Conversely, for applications demanding maximal MMP-3 inhibition at lower working concentrations while maintaining adequate (>140-fold) selectivity, UK 356618 provides the higher potency option with the additional benefit of lacking confounding MMP-12 inhibitory activity.

MMP-3 inhibitor comparison UK-370106 selectivity trade-off MMP-12

UK 356618 In Vivo Target Engagement: Pharmacodynamic Reduction of Brain MMP-3 Activity in Hyperglycemic Stroke Model

In a rat model of hyperglycemic stroke (middle cerebral artery occlusion with reperfusion), intravenous administration of UK 356618 at 15 mg/kg at the time of reperfusion significantly reduced MMP-3 activity in brain tissue homogenates at both 24 hours and 7 days post-stroke [1]. The study employed parallel genetic validation via shRNA-mediated MMP-3 knockdown, which produced comparable reductions in hemorrhagic transformation and neurological deficit scores, confirming that the pharmacological effects of UK 356618 specifically reflect on-target MMP-3 inhibition rather than off-target activity [1]. Hyperglycemic rats receiving UK 356618 treatment showed significantly reduced hemorrhagic transformation indices and improved functional outcomes on neurological deficit scoring compared to vehicle-treated hyperglycemic controls [1]. This in vivo validation establishes UK 356618 as a pharmacologically tractable tool for probing MMP-3 function in disease-relevant animal models, with demonstrated brain penetrance and sustained target engagement.

in vivo pharmacodynamics stroke model target engagement MMP-3 activity reduction

UK 356618 Functional Validation: Abolition of TNF-α-Induced Tumor Cell Migration in NCI-H446 Small Cell Lung Cancer Model

In NCI-H446 small cell lung cancer (SCLC) cells, UK 356618 treatment efficiently abolished TNF-α-induced tumor cell migration, an effect linked to MMP-13 upregulation downstream of TNF-α signaling [1]. Notably, while UK 356618's primary target is MMP-3 (IC50 = 5.9 nM), the compound also inhibits MMP-13 with an IC50 of 73 nM, representing approximately 12-fold selectivity . The functional abolition of TNF-α-induced migration by UK 356618 aligns with independent findings that MMP-13 deficiency abrogates TNF-α effects on lung cancer cell migration [1]. This functional validation demonstrates that UK 356618 effectively blocks a pathophysiologically relevant MMP-dependent phenotype at achievable in vitro concentrations, with the partial activity against MMP-13 potentially contributing to the observed anti-migratory effect. Separately, UK 356618 at 73 nM also inhibits IL-6-induced migration of NCI-H446 cells , providing orthogonal functional validation in a cytokine-driven migration assay.

cancer cell migration TNF-alpha MMP-13 NCI-H446 metastasis

UK 356618 Structural Determinant of Selectivity: Methyl Group at P1' Position Confers Optimal MMP-3/MMP-2 Discrimination

The structure-activity relationship (SAR) analysis of the succinyl hydroxamate series (compounds 4a-o) revealed that inhibition of MMP-3 and selectivity over MMP-2 was remarkably sensitive to the size of the substituent at the P1' position [1]. Systematic variation demonstrated that a methyl group at this position (as in compound 4j, UK 356618) was clearly optimal for balancing MMP-3 potency with MMP-2 selectivity [1]. Smaller substituents (hydrogen, compound 4h) or larger substituents (ethyl, compound 4l; isopropyl, compound 4m; phenyl, compound 4n) each reduced either potency against MMP-3 or selectivity over MMP-2 relative to the methyl-substituted lead [1]. This SAR insight distinguishes UK 356618 from other MMP-3 inhibitors in the chemical space, as the methyl group at P1' represents a specific structural optimization that cannot be assumed for other MMP-3 inhibitors lacking this substituent pattern. The P3' group optimization also contributed to the overall selectivity profile, but the P1' methyl group was identified as the critical determinant for MMP-3/MMP-2 discrimination.

structure-activity relationship SAR P1' substituent MMP-3 selectivity succinyl hydroxamate

UK 356618 as a Validated Research Tool: Demonstrated Utility Across Multiple Independent Experimental Systems

UK 356618 has been employed as a specific MMP-3 inhibitor across diverse experimental contexts, establishing its utility as a broadly validated research tool. Documented applications include: (1) pharmacological inhibition in hyperglycemic stroke models with genetic validation via shRNA knockdown confirming target specificity [1]; (2) abolition of TNF-α-induced migration in NCI-H446 lung cancer cells, with effects phenocopying MMP-13 deficiency [2]; (3) inhibition of IL-6-induced migration of NCI-H446 SCLC cells at 73 nM ; (4) investigation of GABAergic plasticity in hippocampal cultures, where UK-356618 was used to probe MMP-3's role in NMDA-induced inhibitory LTP [3]; (5) study of IL-1β-induced human umbilical cord mesenchymal stem cell migration, where UK 356618 served as an MMP-3 inhibitor control alongside ALX-260-165 . This breadth of independent validation across neurology, oncology, and stem cell biology distinguishes UK 356618 from less extensively characterized MMP-3 inhibitors whose experimental utility remains unproven across multiple systems.

research tool validation experimental control reproducibility MMP-3 inhibition

Optimal Research Applications and Procurement Scenarios for UK 356618 as an MMP-3 Selective Inhibitor


In Vivo Pharmacological Target Validation of MMP-3 in Stroke and Neurovascular Injury Models

UK 356618 is validated for in vivo MMP-3 inhibition in rodent stroke models, with demonstrated brain target engagement at 15 mg/kg IV administration at reperfusion and significant reduction in hemorrhagic transformation [1]. The study employed both pharmacological inhibition and genetic knockdown to confirm that observed functional improvements are attributable specifically to MMP-3 inhibition rather than off-target effects [1]. This application scenario is appropriate for researchers investigating the role of MMP-3 in blood-brain barrier disruption, neuroinflammation, or hemorrhagic complications following ischemic injury. The compound's established dosing regimen (15 mg/kg IV) and demonstrated efficacy window (24 hours to 7 days post-administration) provide a validated experimental framework that reduces protocol development burden [1].

Cancer Metastasis and Tumor Cell Migration Studies Requiring MMP-3/MMP-13 Pathway Dissection

For oncology researchers investigating cytokine-driven tumor cell migration and invasion, UK 356618 provides a validated tool for blocking TNF-α-induced and IL-6-induced migration pathways in small cell lung cancer models [2]. The compound's activity against both MMP-3 (IC50 = 5.9 nM) and MMP-13 (IC50 = 73 nM) makes it particularly suitable for studies where MMP-13 upregulation downstream of inflammatory cytokines contributes to metastatic phenotypes, as demonstrated in NCI-H446 SCLC cells [2]. Researchers should note that UK 356618's >140-fold selectivity against MMP-1, MMP-2, MMP-9, and MMP-14 ensures that observed anti-migratory effects can be attributed primarily to MMP-3/MMP-13 pathway blockade rather than broad MMP inhibition .

Neuroscience Research into MMP-3-Mediated Synaptic Plasticity and GABAergic Transmission

UK 356618 has been successfully employed in hippocampal slice electrophysiology experiments to probe the role of MMP-3 in NMDA-induced inhibitory long-term potentiation (iLTP) and GABAergic synaptic plasticity [3]. The compound's use in recording miniature inhibitory postsynaptic currents (mIPSCs) from hippocampal cultures demonstrates its compatibility with sensitive electrophysiological preparations [3]. For neuroscientists studying extracellular matrix remodeling in synaptic function, UK 356618 offers a pharmacologically validated means to isolate MMP-3-dependent effects from those mediated by other extracellular proteases. The compound's established solubility in DMSO and track record in ex vivo preparations facilitate integration into standard electrophysiology workflows [3].

Stem Cell and Regenerative Medicine Studies of MMP-3-Dependent Cell Migration

In regenerative medicine research, UK 356618 has been utilized to investigate IL-1β-induced migration of human umbilical cord mesenchymal stem cells (hUCMSCs), where it served alongside other MMP-3 inhibitors (ALX-260-165) to confirm the role of MMP-3 in stem cell mobilization . The study design incorporated interleukin-1 receptor antagonist (IL-1RA) and multiple pathway inhibitors (ERK1/2, p38, Akt) to map the signaling cascade, with UK 356618 used at 20 nM to specifically block the MMP-3 component . This application scenario is relevant for researchers investigating the mechanisms of stem cell homing, tissue repair, or inflammatory recruitment where MMP-3 activity may represent a therapeutically tractable node for modulating cell migration .

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